![molecular formula C11H18N4O2 B13320386 tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13320386.png)
tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate: is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or ketoester, followed by cyclization and esterification steps .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of various diseases due to its bioactive properties .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness: tert-Butyl 4-methyl-3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate is unique due to its specific triazole-pyridine fused ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-7-9-8(12-14-13-9)5-6-15(7)10(16)17-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,14) |
InChI Key |
DXTYJWHWWFXWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NNN=C2CCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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